
Bentazon-d7
Overview
Description
Bentazon-d7 is a deuterated form of bentazon, a selective herbicide belonging to the thiadiazine group of chemicals. It is primarily used for environmental and food residue analysis. The compound is characterized by the substitution of hydrogen atoms with deuterium, which makes it useful as an internal standard in various analytical techniques .
Mechanism of Action
Target of Action
Bentazon-d7, a deuterated form of Bentazon, is a selective herbicide . Its primary target is the photosystem II protein in plants . This protein plays a crucial role in the photosynthesis process, which is essential for the survival and growth of plants .
Mode of Action
This compound controls weeds by inhibiting photosynthesis . It achieves this by binding to a protein in photosystem II . This interaction disrupts the normal functioning of the photosynthesis process, leading to the death of the plant .
Biochemical Pathways
Upon absorption by the plant, this compound affects the photosynthesis pathway . It inhibits the conversion of light energy into chemical energy, a critical step in the photosynthesis process . This inhibition disrupts the plant’s ability to produce essential nutrients, leading to its death .
Pharmacokinetics
It is known that bentazon, the non-deuterated form, is quickly metabolized and degraded by both plants and animals . It can be inferred that this compound likely shares similar properties.
Result of Action
The primary result of this compound’s action is the death of the plant . By inhibiting photosynthesis, the plant is unable to produce the nutrients it needs to survive . This leads to the plant’s death, effectively controlling the spread of weeds in the treated area .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil leaching and runoff can lead to water contamination . Additionally, high heat can cause Bentazon to release toxic sulfur and nitrogen fumes . Therefore, it’s crucial to consider these environmental factors when using this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bentazon-d7 involves the deuteration of bentazon. The process typically includes the introduction of deuterium atoms into the molecular structure of bentazon through isotopic exchange reactions. This can be achieved using deuterated reagents under specific reaction conditions that favor the incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to facilitate the efficient exchange of hydrogen with deuterium, resulting in the desired deuterated product .
Chemical Reactions Analysis
Types of Reactions: Bentazon-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: this compound can be reduced to yield deuterated analogs of reduced bentazon.
Substitution: The compound can participate in substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated analogs of oxidized bentazon, while reduction may produce deuterated reduced forms .
Scientific Research Applications
Bentazon-d7 has a wide range of scientific research applications, including:
Environmental Analysis: Used as an internal standard for the determination of bentazon residues in environmental samples.
Food Residue Analysis: Employed in the analysis of food samples to detect and quantify bentazon residues.
Analytical Chemistry: Utilized in high-performance liquid chromatography and mass spectrometry for accurate quantification of bentazon.
Biological Studies: Used in studies involving the metabolism and degradation of bentazon in biological systems.
Comparison with Similar Compounds
Bentazon: The non-deuterated form of Bentazon-d7, used as a selective herbicide.
Atrazine-d5: Another deuterated herbicide used for similar analytical purposes.
Parathion-ethyl-d10: A deuterated form of parathion-ethyl used in pesticide residue analysis.
Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and accuracy in analytical measurements. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated analogs, making it an invaluable tool in environmental and food residue analysis .
Properties
IUPAC Name |
3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-2,2-dioxo-1H-2λ6,1,3-benzothiadiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3/i1D3,2D3,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMSMJKLGFBRBS-QXMYYZBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C(=O)C2=CC=CC=C2NS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512095 | |
| Record name | 3-[(~2~H_7_)Propan-2-yl]-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131842-77-8 | |
| Record name | 3-[(~2~H_7_)Propan-2-yl]-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bentazone-D7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

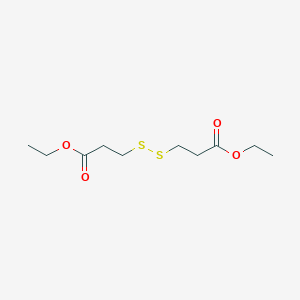
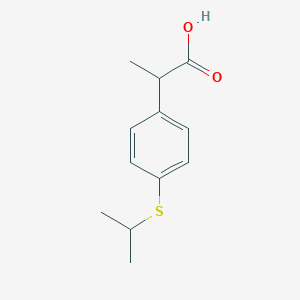

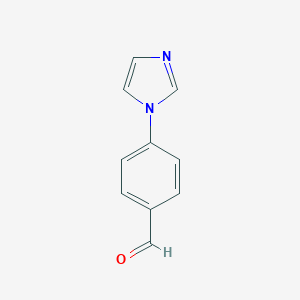
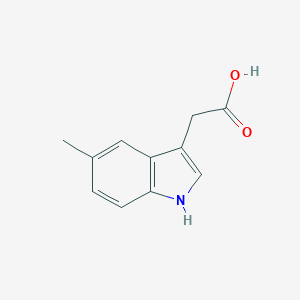
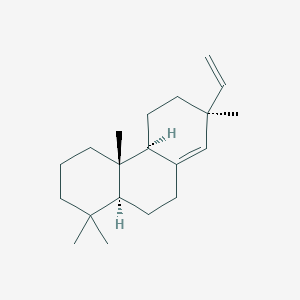
![(2S)-2-[[(2S)-1-[6-amino-2-[[(1R)-1-amino-2-hydroxypropyl]carbamoyl]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B157913.png)







